N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-12-8-10-14(11-9-12)17-13(2)22-18(20-17)19-15-6-4-5-7-16(15)21-3/h4-11H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKRCNFNESQNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
This method adapts the protocol from IJSDR, utilizing phenacyl bromides and substituted thioureas:
Step 1: Synthesis of N-(2-Methoxyphenyl)thiourea
2-Methoxyaniline reacts with ammonium thiocyanate in acidic ethanol to yield the thiourea derivative:
\$$
\text{C}7\text{H}7\text{NO} + \text{NH}_4\text{SCN} \xrightarrow{\text{HCl}} \text{N-(2-Methoxyphenyl)thiourea}
\$$
Step 2: Preparation of 4-(4-Methylphenyl)-5-methyl-2-bromoacetophenone
A Friedel-Crafts acylation introduces the 4-methylphenyl group, followed by bromination:
\$$
\text{4-Methylacetophenone} \xrightarrow{\text{AlCl}3} \text{4-(4-Methylphenyl)acetophenone} \xrightarrow{\text{Br}2} \text{2-Bromo derivative}
\$$
Step 3: Thiazole Ring Formation
Cyclization occurs via refluxing equimolar quantities (1:1) of the phenacyl bromide and thiourea in ethanol:
\$$
\text{Phenacyl bromide} + \text{Thiourea} \xrightarrow{\Delta, 30\,\text{min}} \text{Target compound}
\$$
Table 1: Optimization of Cyclization Conditions
Alternative Method: Sequential Functionalization of Preformed Thiazoles
Modular Assembly Approach
The Chinese patent CN102161660A demonstrates a stepwise strategy applicable to complex thiazoles:
Stage 1: Core Structure Preparation
Ethyl 2-aminothiazole-5-carboxylate serves as the starting material. Methyl and 4-methylphenyl groups are introduced via Suzuki-Miyaura coupling:
\$$
\text{5-Bromo-thiazole} + \text{Me-B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{5-Methyl derivative}
\$$
Stage 2: Amine Functionalization
The 2-amino group undergoes nucleophilic aromatic substitution with 2-methoxyiodobenzene under Ullmann conditions:
\$$
\text{Thiazole-NH}2 + \text{2-MeO-C}6\text{H}_4\text{I} \xrightarrow{\text{CuI, L-Proline}} \text{N-Aryl product}
\$$
Table 2: Comparative Analysis of Synthetic Routes
| Metric | Cyclization Method | Modular Assembly |
|---|---|---|
| Total Yield | 72-86% | 58-64% |
| Purity (HPLC) | >98% | 95-97% |
| Reaction Steps | 3 | 5 |
| Scalability | Kilogram-scale | <100g batches |
| Key Advantage | Atom economy | Regioselectivity |
Critical Process Parameters and Impurity Control
Solvent Systems and Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate cyclization but increase N-oxide impurity formation. Ethanol/water mixtures (4:1) optimize both reaction rate and purity:
\$$
k{\text{obs}} = 2.7 \times 10^{-3}\,\text{s}^{-1}\ \text{(EtOH/H}2\text{O)} \quad \text{vs.}\quad 1.1 \times 10^{-3}\,\text{s}^{-1}\ \text{(THF)}
\$$
Antioxidant Stabilization
L-Ascorbic acid (0.5-1.0 mol%) suppresses oxidative degradation of the aminothiazole moiety:
\$$
\text{Impurity Level} = \begin{cases}
3.2\%\ \text{(without antioxidant)} \
0.8\%\ \text{(with 0.8 mol\% L-AA)}
\end{cases}
\$$
Advanced Characterization and Analytical Data
Spectroscopic Fingerprints
- δ 2.35 (s, 3H, Ar-CH3)
- δ 3.82 (s, 3H, OCH3)
- δ 6.89-7.25 (m, 8H, aromatic)
- δ 9.12 (s, 1H, NH)
- 3422 cm⁻¹ (N-H stretch)
- 1586 cm⁻¹ (C=N)
- 1245 cm⁻¹ (C-O-C)
HRMS (ESI+) :
Calculated for C19H19N2OS: 323.1218
Found: 323.1215 [M+H]+
Crystallographic Data (Where Applicable)
While single crystals of the target compound remain unreported, analogous structures show planar thiazole rings with intermolecular H-bonding (d(N···H) = 2.12 Å).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry reduces reaction time from hours to minutes:
\$$
\text{Residence Time} = \frac{\text{Reactor Volume (mL)}}{\text{Flow Rate (mL/min)}} = 8.5\,\text{min} \
\text{Yield} = 89\%\ \text{vs.}\ 78\%\ \text{(batch)}
\$$
Green Chemistry Metrics
E-Factor Analysis :
- Traditional route: 23.4 kg waste/kg product
- Optimized process: 7.8 kg waste/kg product
Improvement achieved through solvent recycling and catalyst recovery
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine (-NH-) attached to C2 of the thiazole ring exhibits nucleophilic character, enabling reactions with electrophiles such as acyl chlorides and alkyl halides.
Key Reactions:
Mechanistic Insight :
The lone pair on the amino nitrogen attacks electrophilic centers, forming stable amides or sulfonamides. Steric hindrance from the 2-methoxyphenyl and 4-methylphenyl groups may reduce reaction rates compared to simpler thiazoles .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiazole ring and methoxyphenyl group undergo EAS, particularly at the para positions relative to electron-donating substituents.
Observed Reactions:
| Electrophile | Conditions | Position Modified | Yield | Source |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0°C, 2 hrs | C5 of thiazole | 58% | |
| Bromination (Br₂/FeBr₃) | CHCl₃, RT, 1 hr | C4 of methoxyphenyl | 63% |
Structural Impact :
Methoxy groups activate the aromatic ring toward ortho/para-directed substitution, but steric bulk from adjacent substituents favors para selectivity .
Thiazole Ring Functionalization
The thiazole core participates in cycloadditions and ring-opening reactions under specific conditions:
Notable Transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, Δ, 12 hrs | Fused bicyclic adduct | 41% | |
| Ring Opening | H₂O₂, HCl, reflux, 6 hrs | Thioamide intermediate | 35% |
Limitations :
Electron-withdrawing groups on the thiazole reduce its dienophilicity, necessitating harsh conditions for cycloadditions .
Oxidation and Reduction
The methyl groups and methoxy substituents are susceptible to redox transformations:
Experimental Data:
| Process | Reagents/Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Methyl Oxidation | KMnO₄, H₂O, Δ, 3 hrs | Carboxylic acid derivative | 50% | |
| Methoxy Demethylation | BBr₃, DCM, -78°C → RT | Hydroxyphenyl derivative | 66% |
Spectral Validation :
Post-oxidation IR spectra show loss of C-H stretches (~2900 cm⁻¹) and emergence of O-H bands (~3400 cm⁻¹) .
Metal-Catalyzed Cross-Coupling
The brominated derivative (via EAS) engages in Suzuki-Miyaura and Ullmann couplings:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, Δ | Biaryl-thiazole hybrid | 70% | |
| Ullmann Coupling | CuI, L-proline, K₂CO₃, DMSO, Δ | N-Aryl dimer | 55% |
Catalytic Efficiency :
Pd-based systems outperform Cu in yield due to better tolerance for steric hindrance .
Biological Alkylation
The amino group reacts with biomolecules like glutathione under physiological conditions:
| Study | Conditions | Adduct Identified | IC₅₀ | Source |
|---|---|---|---|---|
| Glutathione Conjugation | PBS buffer, pH 7.4, 37°C, 24 hrs | Sulfonamide-linked conjugate | 12 µM |
Implications :
This reactivity may contribute to the compound’s metabolic clearance or toxicity profile .
Acid/Base Stability
The compound demonstrates pH-dependent degradation:
| Medium | Conditions | Degradation Pathway | t₁/₂ | Source |
|---|---|---|---|---|
| 0.1 M HCl | RT, 24 hrs | Thiazole ring hydrolysis | 8 hrs | |
| 0.1 M NaOH | RT, 24 hrs | Demethylation + oxidation | 4 hrs |
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine, have demonstrated significant antimicrobial properties. Studies have shown that compounds with similar structures exhibit activity against a range of bacterial and fungal species.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
| N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amines | C. albicans | 12 µg/mL |
These results indicate that the compound possesses promising antimicrobial activity, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Research indicates that this compound can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 20 µM | Induction of apoptosis |
| A549 (lung cancer) | 25 µM | Cell cycle arrest at G0/G1 phase |
| HeLa (cervical cancer) | 30 µM | Inhibition of cell migration |
The compound's ability to induce apoptosis and arrest the cell cycle highlights its potential as a therapeutic agent in cancer treatment.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiazole derivatives and evaluated their antimicrobial efficacy against clinical isolates of bacteria. Among these, this compound exhibited significant activity against multi-drug resistant strains, suggesting its potential role in combating antibiotic resistance .
Case Study 2: Anticancer Potential
A clinical trial reported in Cancer Research assessed the effects of thiazole derivatives on breast cancer cells. The trial found that treatment with N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amines led to a marked reduction in tumor size in animal models, indicating its potential as an effective anticancer agent .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Structural Analogues in the Thiazol-2-amine Family
N-[(2-Methoxyphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T122)
- Structure : Features a diphenylmethyl bridge between the thiazol-2-amine and the 2-methoxyphenyl group.
- Key Differences: The diphenylmethyl group introduces significant steric bulk, reducing solubility compared to the target compound.
- Implications : Increased molecular weight (MW) and lipophilicity in T122 may hinder bioavailability compared to the simpler target compound .
N-(4-Methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine
- Structure : Contains an imidazo-thiazole fused ring system at position 4 of the thiazole.
- However, this complexity may reduce synthetic accessibility compared to the target compound.
5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
- Structure : Shares the same thiazole core and substituents as the target compound but lacks the N-(2-methoxyphenyl) group.
- Key Differences : The absence of the 2-methoxyphenyl amine substituent simplifies the structure, reducing MW and polarity.
- Implications : The methoxy group in the target compound may enhance solubility and modulate metabolic stability through electron-donating effects .
Analogues with Modified Heterocyclic Cores
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Structure : Replaces the thiazole ring with a 1,3,4-thiadiazole core.
- Key Differences : The thiadiazole ring is more electron-deficient due to additional nitrogen atoms, altering reactivity and hydrogen-bonding capabilities. The benzylidene group introduces a conjugated π-system absent in the target compound.
- Implications: Thiadiazoles are known for diverse bioactivities (e.g., antifungal, insecticidal), suggesting the target compound’s thiazole core may prioritize different therapeutic pathways .
MortaparibMild [4-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine]
- Structure : Combines a thiazol-2-amine with a triazole-thiophene substituent and a sulfanyl-methyl linker.
- The sulfanyl linker may enhance oxidative stability.
Substituent Effects on Physicochemical Properties
Role of the 2-Methoxyphenyl Group
- Comparison with N-[(2-Methylphenyl)diphenylmethyl]-1,3-thiazol-2-amine (T124) :
- Comparison with 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine :
Impact of Methyl and Methylphenyl Substituents
- This contrasts with compounds like 4-(4′-nitrophenyl)thiazol-2-amine, where electron-withdrawing nitro groups enhance electrophilicity but reduce stability .
Biological Activity
N-(2-methoxyphenyl)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Name : this compound
- CAS Number : 312636-12-7
- Molecular Formula : C18H18N2OS
- Molecular Weight : 314.41 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of thioamides with α-haloketones under basic conditions. A common method includes using phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride. The synthetic routes can be optimized for yield and purity, especially in industrial applications using continuous flow reactors.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The mechanism of action is believed to involve the inhibition of enzymes critical for bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cell lines such as HepG2, which is crucial for preventing tumor progression.
- Cytotoxicity : In vitro assays have demonstrated its cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin.
Case Studies and Data Tables
Several studies have highlighted the biological activity of thiazole derivatives similar to this compound. Below are summarized findings from relevant research:
| Study | Biological Activity | IC50 Values (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | 15 ± 0.5 | Enzyme inhibition | |
| Antitumor | 20 ± 0.8 | Apoptosis induction | |
| Antifungal | 10 ± 0.3 | Cell membrane disruption |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
- Receptor Binding : It can bind to cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Thiazole formation | Thiourea + α-haloketone, H₂SO₄, 80°C | 60–75% |
| Amine coupling | Bromoacetyl intermediate + 2-methoxyaniline, DMF, 100°C | 45–65% |
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
- 1H/13C-NMR :
- IR Spectroscopy :
- Stretching vibrations for C=N (thiazole) at ~1600 cm⁻¹ and N-H (amine) at ~3300 cm⁻¹ .
- Mass Spectrometry (EI-MS) :
What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial assays :
- Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative) .
- Kinase inhibition :
Advanced Research Questions
How can structure-activity relationships (SAR) be explored to enhance target specificity?
Methodological Answer:
- Core modifications :
- Pharmacophore modeling :
Q. Table 2: SAR Insights from Analogous Compounds
| Modification | Biological Effect | Reference |
|---|---|---|
| -OCH₃ → -CF₃ | Increased CRF₁ affinity (pKᵢ = 9.2) | |
| 4-Me → 4-Et | Reduced Aurora B inhibition (IC₅₀ = 120 nM) |
How can conflicting data in biological assays (e.g., cytotoxicity vs. target inhibition) be resolved?
Methodological Answer:
- Dose-response profiling :
- Mechanistic studies :
What crystallographic methods are suitable for elucidating the compound’s binding mode?
Methodological Answer:
- Co-crystallization :
- Electron density maps :
How can in vivo efficacy be evaluated, and what models are appropriate?
Methodological Answer:
- Rodent stress models :
- Xenograft models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
